4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a chlorobenzoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-amino-1-benzofuran-3-yl benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, industrial production may involve the use of solvents and reagents that are more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzofurans.
Scientific Research Applications
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide
Uniqueness
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-9-5-13(6-10-15)20(26)21-19(17-3-1-2-4-18(17)28-21)25-22(27)14-7-11-16(24)12-8-14/h1-12H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQRUSGPQTYYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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